4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one
Overview
Description
4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a naphthyridinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by functionalization to introduce the hydroxy and methylphenyl groups.
Formation of the Naphthyridine Core: This can be achieved through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the Methylphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction, where the naphthyridine core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The naphthyridinone core can be reduced to a dihydro derivative using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro-naphthyridinone.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to known bioactive molecules suggests it could be useful in treating certain diseases, although more studies are needed to confirm its efficacy and safety.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for the modification of material surfaces to enhance their performance.
Mechanism of Action
The mechanism by which 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. Its hydroxy group can form hydrogen bonds with biological molecules, while the naphthyridinone core can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(4-methoxyphenyl)-1,8-naphthyridin-2(1H)-one: Similar structure but with a methoxy group instead of a methyl group.
4-Hydroxy-3-(4-chlorophenyl)-1,8-naphthyridin-2(1H)-one: Contains a chlorine atom instead of a methyl group.
4-Hydroxy-3-(4-nitrophenyl)-1,8-naphthyridin-2(1H)-one: Contains a nitro group instead of a methyl group.
Uniqueness
4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s lipophilicity and its ability to cross biological membranes, potentially enhancing its bioavailability and efficacy.
Properties
IUPAC Name |
4-hydroxy-3-(4-methylphenyl)-1H-1,8-naphthyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-6-10(7-5-9)12-13(18)11-3-2-8-16-14(11)17-15(12)19/h2-8H,1H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOZGPOYMJJWEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(NC2=O)N=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716383 | |
Record name | 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67862-30-0 | |
Record name | 4-Hydroxy-3-(4-methylphenyl)-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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